![molecular formula C18H18N2O6 B14362486 4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 95632-85-2](/img/structure/B14362486.png)
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound that features a nitrophenyl group, a benzyloxycarbonyl-protected amino group, and a butanoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves the esterification of 4-nitrophenol with 2-{[(benzyloxy)carbonyl]amino}butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-{[(benzyloxy)carbonyl]amino}butanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrogen gas with palladium on carbon (Pd/C) catalyst for hydrogenolysis.
Major Products Formed
Hydrolysis: 4-nitrophenol and 2-{[(benzyloxy)carbonyl]amino}butanoic acid.
Reduction: 4-aminophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate.
Substitution: 4-nitrophenyl 2-amino butanoate.
Applications De Recherche Scientifique
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In enzyme assays where the release of 4-nitrophenol can be monitored spectrophotometrically.
Medicine: As a potential prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: In the development of novel materials and as a building block for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its hydrolysis or reduction to release active components. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological assays or drug release in pharmaceutical contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but lacks the amino and benzyloxycarbonyl groups.
4-Nitrophenyl butanoate: Similar ester structure but lacks the amino group.
2-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar amino acid structure but lacks the nitrophenyl ester group.
Uniqueness
4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate is unique due to the combination of its nitrophenyl ester and benzyloxycarbonyl-protected amino groups, which confer specific reactivity and functionality not found in simpler analogs.
Propriétés
Numéro CAS |
95632-85-2 |
|---|---|
Formule moléculaire |
C18H18N2O6 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H18N2O6/c1-2-16(19-18(22)25-12-13-6-4-3-5-7-13)17(21)26-15-10-8-14(9-11-15)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,22) |
Clé InChI |
WXMSZPYYPVWGRP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
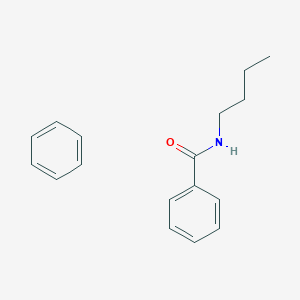
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
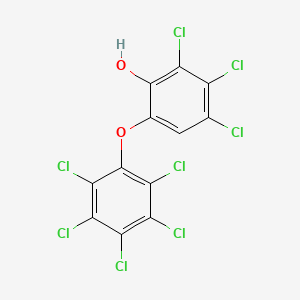

![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
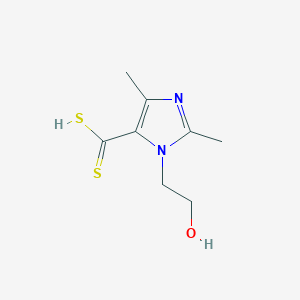
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

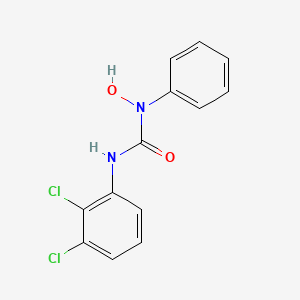
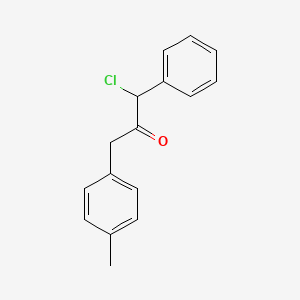
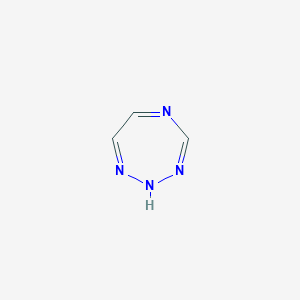
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
